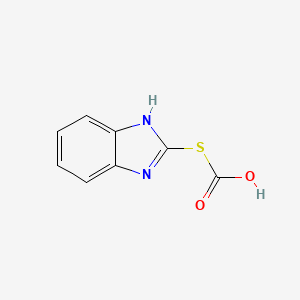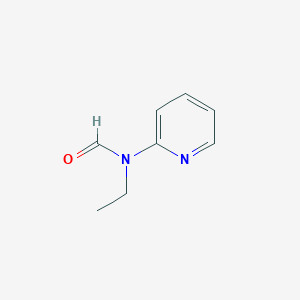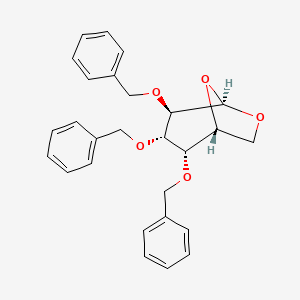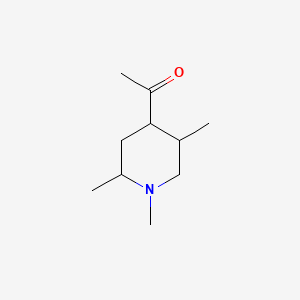![molecular formula C56H48O8 B13832314 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,14,20-Tetrabenzylpentacyclo[193113,719,13115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
The synthesis of 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of benzyl groups and hydroxyl functionalities. Common reagents used in these reactions include benzyl halides, strong bases, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove benzyl groups or convert carbonyl functionalities back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Applications De Recherche Scientifique
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms due to its intricate structure.
Biology: The compound’s hydroxyl groups and benzyl functionalities make it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in medicinal chemistry for the development of therapeutic agents.
Industry: The compound’s unique structure and reactivity can be exploited in the synthesis of advanced materials, such as polymers or nanomaterials, with specific properties.
Mécanisme D'action
The mechanism by which 2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol exerts its effects depends on its interactions with molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the benzyl groups may interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The specific pathways involved vary based on the compound’s application, whether in chemical reactions, biological studies, or material science.
Comparaison Avec Des Composés Similaires
2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol can be compared with other similar compounds, such as:
2,8,14,20-Tetrapropylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-4,5,6,10,11,12,16,17,18,22,23,24-dodecol: This compound has propyl groups instead of benzyl groups, leading to different chemical properties and reactivity.
2,8,14,20-Tetraoxa-5,17,26,28-tetraazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene:
The uniqueness of this compound lies in its specific combination of benzyl groups and hydroxyl functionalities, making it a versatile compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C56H48O8 |
|---|---|
Poids moléculaire |
849.0 g/mol |
Nom IUPAC |
2,8,14,20-tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol |
InChI |
InChI=1S/C56H48O8/c57-45-26-22-38-42(30-34-15-7-2-8-16-34)51-47(59)28-24-40(56(51)64)44(32-36-19-11-4-12-20-36)52-48(60)27-23-39(55(52)63)43(31-35-17-9-3-10-18-35)50-46(58)25-21-37(53(50)61)41(49(45)54(38)62)29-33-13-5-1-6-14-33/h1-28,41-44,57-64H,29-32H2 |
Clé InChI |
LGPYKAGDDOGLJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C3=C(C(=C(C=C3)O)C(C4=C(C(=C(C=C4)O)C(C5=C(C(=C(C=C5)O)C(C6=C(C2=C(C=C6)O)O)CC7=CC=CC=C7)O)CC8=CC=CC=C8)O)CC9=CC=CC=C9)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)







![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)

